Pyridoxine impurity 1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridoxine impurity 1 typically involves the reaction of pyridoxine with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound is often a byproduct of the large-scale synthesis of pyridoxine. The process involves the use of high-purity reagents and stringent quality control measures to minimize the formation of impurities. Advanced chromatographic techniques are employed to separate and quantify this compound from the main product .
Chemical Reactions Analysis
Types of Reactions
Pyridoxine impurity 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often characterized using spectroscopic techniques such as NMR and mass spectrometry .
Scientific Research Applications
Pyridoxine impurity 1 has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in the metabolism of vitamin B6.
Industry: It is used in the quality control and validation of pharmaceutical products containing pyridoxine.
Mechanism of Action
The mechanism of action of Pyridoxine impurity 1 involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence the metabolism of pyridoxine and related compounds .
Comparison with Similar Compounds
Similar Compounds
Pyridoxine (Vitamin B6): The primary compound from which Pyridoxine impurity 1 is derived.
Pyridoxal: Another form of vitamin B6 with similar chemical properties.
Pyridoxamine: A related compound that also belongs to the vitamin B6 family.
Uniqueness
This compound is unique due to its specific chemical structure, which includes two pyridine rings connected by an oxybis(methylene) bridge. This structure imparts distinct chemical and physical properties that differentiate it from other related compounds. Its presence as an impurity in pyridoxine formulations makes it a valuable reference standard for quality control and analytical purposes .
Properties
Molecular Formula |
C16H20N2O5 |
---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
4-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methoxymethyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C16H20N2O5/c1-9-15(21)13(11(5-19)3-17-9)7-23-8-14-12(6-20)4-18-10(2)16(14)22/h3-4,19-22H,5-8H2,1-2H3 |
InChI Key |
HFRKAACTHWVZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)COCC2=C(C(=NC=C2CO)C)O)CO |
Origin of Product |
United States |
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